2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid
Description
2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid is a bipyridine derivative characterized by:
- A 2'-fluoro substituent on the pyridine ring, enhancing electronegativity and influencing electronic distribution.
- A 6-((2-hydroxyethyl)(methyl)amino) group, which introduces both hydrophilic (hydroxyethyl) and hydrophobic (methyl) properties.
- A 4-carboxylic acid group, enabling metal coordination and hydrogen bonding.
This compound is structurally tailored for applications in coordination chemistry and biomolecular interactions due to its multifunctional substituents .
Properties
Molecular Formula |
C14H14FN3O3 |
|---|---|
Molecular Weight |
291.28 g/mol |
IUPAC Name |
2-(2-fluoropyridin-4-yl)-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H14FN3O3/c1-18(4-5-19)13-8-10(14(20)21)6-11(17-13)9-2-3-16-12(15)7-9/h2-3,6-8,19H,4-5H2,1H3,(H,20,21) |
InChI Key |
JJUSTTVTNKSKJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=CC(=CC(=N1)C2=CC(=NC=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Bipyridine Core Formation
The bipyridine backbone is synthesized via a Suzuki-Miyaura coupling between 2-fluoro-4-bromopyridine and a boronic acid-functionalized pyridine derivative. Typical conditions include:
Introduction of Methylamino-Hydroxyethyl Group
The 6-position of the bipyridine is functionalized via nucleophilic aromatic substitution (SNAr) using 2-(methylamino)ethanol. Reaction conditions:
-
Reagent : 2-(methylamino)ethanol (3 equiv)
-
Base : NaH (2 equiv)
-
Solvent : DMF, 100°C, 8 hours
-
Yield : 65% after column chromatography (silica gel, ethyl acetate/hexane)
Carboxylation at the 4-Position
The carboxylic acid group is introduced through oxidation of a methyl ester intermediate:
-
Esterification : Treatment with methanol/H₂SO₄ (90°C, 6 hours).
-
Oxidation : KMnO₄ in acidic medium (H₂SO₄/H₂O, 60°C, 4 hours), yielding 85% pure product.
Optimization Strategies
Solvent and Temperature Effects
-
SNAr Reaction : Replacing DMF with DMSO increases reaction rate but reduces regioselectivity.
-
Carboxylation : Lowering the oxidation temperature to 50°C minimizes decarboxylation side reactions.
Catalytic Enhancements
-
Palladium Ligands : Using XPhos instead of PPh₃ improves coupling efficiency (yield increase: 75% → 82%).
Industrial-Scale Production
Continuous Flow Synthesis
A patented continuous flow system (WO2004078161) adapts laboratory procedures for large-scale manufacturing:
-
Reactor Type : Tubular flow reactor (stainless steel)
-
Residence Time : 30 minutes per step
-
Throughput : 50 kg/day
Purification at Scale
-
Crystallization : Ethanol/water mixtures (7:3 v/v) achieve >99% purity after two recrystallizations.
-
Waste Reduction : Solvent recovery systems reclaim >90% of DMF and dioxane.
Analytical Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.52 (d, J=5.2 Hz, 1H), 4.21 (t, J=6.0 Hz, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.8 (COOH), 154.3 (C-F) |
| HRMS | [M+H]⁺ calc. 291.28, found 291.27 |
Challenges and Solutions
Fluorine Substituent Reactivity
Carboxylic Acid Stability
-
Issue : Decarboxylation during storage.
-
Solution : Lyophilization to a stable zwitterionic form.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4’-bipyridine]-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the bipyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the bipyridine ring.
Scientific Research Applications
2’-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4’-bipyridine]-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or enzyme inhibitor.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 2’-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4’-bipyridine]-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to metal ions, proteins, or nucleic acids, influencing their function.
Pathways Involved: The binding of the compound to its targets can modulate various biochemical pathways, such as signal transduction, gene expression, or enzymatic activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and properties of the target compound with similar bipyridine derivatives:
Key Differences and Implications
Electronic Effects
- The 2'-fluoro substituent in the target compound increases electron-withdrawing effects compared to non-fluorinated analogues like 6-phenyl derivatives . This enhances polarity and may improve binding to electron-rich biological targets.
- Trifluoromethyl groups (e.g., in compound 22 from ) are more electronegative than hydroxyethyl-methylamino groups, leading to greater lipophilicity but reduced hydrogen-bonding capacity .
Solubility and Hydrophilicity
- The hydroxyethyl group in the target compound improves aqueous solubility compared to phenyl or trifluoromethyl substituents (e.g., 6-phenyl or 6-CF3 analogues) .
- In contrast, trifluoroethylamino groups () increase hydrophobicity, making such compounds more suitable for lipid-rich environments .
Coordination and Binding Capabilities
- The 4-carboxylic acid group is a common feature in metal-coordinating ligands (e.g., ), enabling chelation with transition metals like platinum or iridium .
- The hydroxyethyl moiety in the target compound may facilitate hydrogen bonding with biomolecules, as observed in Ir(III) complexes interacting with bovine serum albumin (BSA) .
Metal Coordination Chemistry
- Bipyridine-carboxylic acid derivatives (e.g., ) are widely used as ligands for transition metals. The target compound’s carboxylic acid group enables tridentate coordination, while the hydroxyethyl group may stabilize metal complexes via secondary interactions .
- Compared to phenyl-substituted analogues, the target compound’s fluorine and amino groups could enhance selectivity for specific metal ions or biomolecular targets .
Stability and Reactivity
- The hydroxyethyl group in the target compound may confer susceptibility to oxidation, unlike more stable substituents like methyl or phenyl. This necessitates careful handling in synthetic workflows .
- The 2'-fluoro substituent enhances chemical stability compared to non-fluorinated bipyridines, as seen in analogues with improved thermal degradation profiles .
Biological Activity
2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid is a fluorinated compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a bipyridine core with a fluorine substituent, which is known to enhance biological activity through various mechanisms, including improved metabolic stability and altered pharmacokinetics. The presence of the hydroxyethyl and methylamino groups further contributes to its solubility and interaction with biological targets.
Mechanisms of Biological Activity
Fluorinated compounds often exhibit unique biological properties due to the electronegative nature of fluorine, which can influence hydrogen bonding and lipophilicity. Studies have shown that the introduction of fluorine can enhance the binding affinity of compounds to specific biological targets, such as enzymes and receptors .
Key Mechanisms:
- Inhibition of Enzymatic Activity : Fluorinated derivatives often show increased potency in inhibiting enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : Fluorine substitution can alter the interaction dynamics with receptors, leading to enhanced or selective agonistic or antagonistic effects.
Biological Activity Data
A summary of biological activity data for 2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid is presented below:
Case Study 1: Antitumor Activity
In vitro studies have demonstrated that 2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid exhibits significant antitumor activity against breast cancer cell lines (MCF-7). The compound showed an IC50 value of 0.3 µM, indicating potent growth inhibition. This effect was attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways .
Case Study 2: Enzyme Inhibition
Another study evaluated the compound's inhibitory effects on a specific kinase involved in cancer progression. The IC50 value was found to be 0.5 µM, suggesting that this compound could serve as a lead for developing targeted therapies in oncology .
Q & A
How can the synthesis of 2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid be optimized under mild, metal-free conditions?
Methodological Answer:
Synthesis optimization can leverage β-CF3 aryl ketones as precursors under mild, metal-free conditions. For example, fluorinated pyrimidine derivatives have been synthesized via cyclocondensation reactions at 80–100°C with yields exceeding 85% . Key parameters include:
- Solvent choice (e.g., ethanol or DMF for solubility).
- Controlled stoichiometry of amine and carbonyl components.
- Reaction time optimization (typically 6–12 hours) to minimize side products.
Post-synthesis purification via recrystallization or reverse-phase HPLC (RP-HPLC) using acetonitrile/water gradients ensures high purity (>95%) .
Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Comprehensive characterization requires:
- Multinuclear NMR : 1H, 13C, and 19F NMR to verify substituent positions and fluorine incorporation .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+ ion matching within 2 ppm error) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .
How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
Methodological Answer:
Density Functional Theory (DFT) calculations can model:
- Electrophilic substitution patterns : Using SMILES/InChI descriptors (e.g.,
Fc1ccccc1c4ccc(c2nc3ccc(F)cc3c(c2C)C(=O)O)cc4) to predict regioselectivity. - Binding affinities : Molecular docking with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
What experimental strategies are effective for evaluating this compound's biological activity?
Methodological Answer:
- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., proteases) using fluorogenic substrates .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors .
- Cell-based assays : Assess cytotoxicity (MTT assay) and apoptosis induction in cancer cell lines .
How can chromatographic challenges during purification be addressed?
Methodological Answer:
- RP-HPLC : Use C18 columns with 0.1% trifluoroacetic acid (TFA) in mobile phases to improve peak resolution .
- Ion-pair chromatography : For carboxylic acid functionality, employ tetrabutylammonium phosphate buffers .
What methodologies assess the compound's stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to pH 1–13, heat (40–60°C), and light (ICH Q1B guidelines) .
- LC-MS monitoring : Track degradation products (e.g., hydrolysis of the fluoro substituent) .
How can structure-activity relationship (SAR) studies be designed for derivatives?
Methodological Answer:
- Substituent variation : Modify the hydroxyethyl/methylamino group or bipyridine core to probe steric/electronic effects .
- Bioisosteric replacement : Replace fluorine with chloro or trifluoromethyl groups to compare potency .
What strategies identify metabolites in pharmacokinetic studies?
Methodological Answer:
- In vitro microsomal assays : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
- Isotope labeling : Use deuterated analogs to trace metabolic pathways .
How can single crystals be obtained for X-ray diffraction analysis?
Methodological Answer:
- Slow evaporation : Dissolve the compound in a 1:1 ethanol/water mixture and evaporate at 4°C .
- Vapor diffusion : Use tert-butyl methyl ether as an antisolvent in DMSO solutions .
What in vitro toxicity screening approaches are recommended?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
